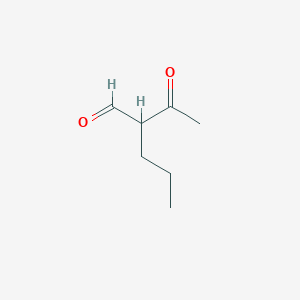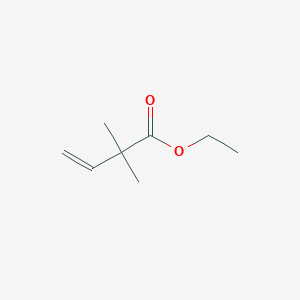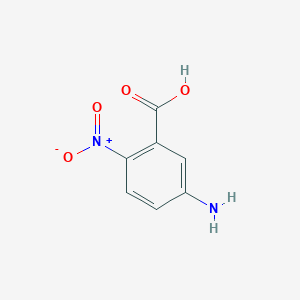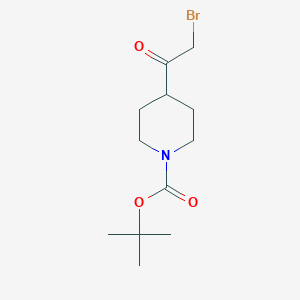
叔丁基 4-(2-溴乙酰)哌啶-1-羧酸酯
描述
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives involves various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was achieved through a four-step process starting from piperidin-4-ylmethanol, with a high total yield of 71.4% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps from tert-butyl-4-hydroxypiperdine-1-carboxylate with a total yield of 49.9% .
Molecular Structure Analysis
The molecular structures of the synthesized tert-butyl piperidine-1-carboxylate derivatives were confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction analysis provided detailed insights into the molecular conformations and crystal packing of these compounds . For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory and compared with the X-ray diffraction value, showing consistency between the theoretical and experimental structures .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by reaction with BrCH2CH=CRR' afforded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions demonstrate the versatility of the tert-butyl piperidine-1-carboxylate scaffold in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives were studied using DFT calculations, which included molecular electrostatic potential and frontier molecular orbital analyses. These studies reveal the stability of the molecular structure and the electronic properties of the compounds, which are important for understanding their reactivity and interaction with biological targets . The biological evaluation of some derivatives showed moderate activity against microorganisms, indicating their potential as pharmaceutical intermediates .
科学研究应用
生物活性化合物中的中间体
叔丁基 4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,一种类似于叔丁基 4-(2-溴乙酰)哌啶-1-羧酸酯的化合物,是合成克唑替尼等生物活性化合物的中间体。合成过程是通过使用叔丁基-4-羟基哌啶-1-羧酸酯作为起始材料,通过多步法实现的,并通过质谱和 1HNMR 光谱确认了结构 (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
凡德他尼的关键中间体
另一种类似的化合物叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯,是凡德他尼的关键中间体。它由哌啶-4-基甲醇合成,步骤包括酰化、磺化和取代,结构由 MS 和 1HNMR 确定 (Wang, Wang, Tang, & Xu, 2015).
分子堆积和晶体结构的研究
X 射线研究表明,叔丁基 (6S)-6-异丁基-2,4-二氧哌啶-1-羧酸酯,类似于所讨论的化合物,以 4-烯醇形式存在,异丁基侧链具有轴向取向。这项研究有助于理解受强 O-H...O=C 氢键影响的分子堆积和晶体结构 (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
小分子抗癌药物的合成
叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,一种与所讨论化合物密切相关的化合物,是小分子抗癌药物的重要中间体。建立了该化合物的合成方法,显示了其在开发有效的抗癌治疗药物中的潜力 (Zhang, Ye, Xu, & Xu, 2018).
安全和危害
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate is associated with several safety hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice in case of persistent irritation .
属性
IUPAC Name |
tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSGTXIVIMOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592693 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
CAS RN |
301221-79-4 | |
| Record name | tert-Butyl 4-(bromoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

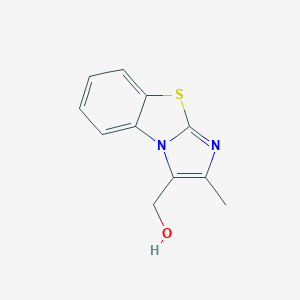
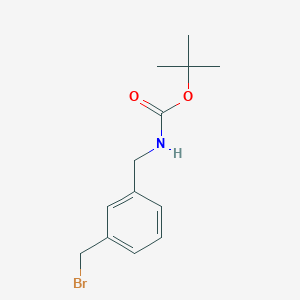
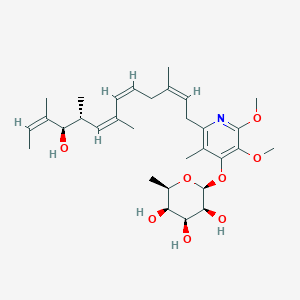
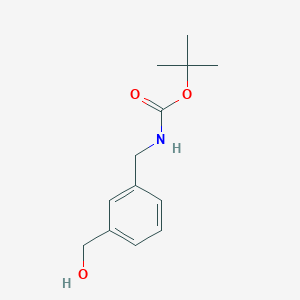
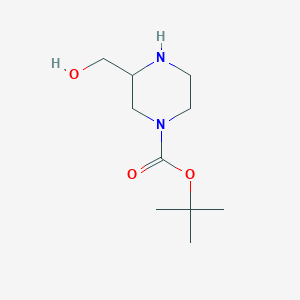
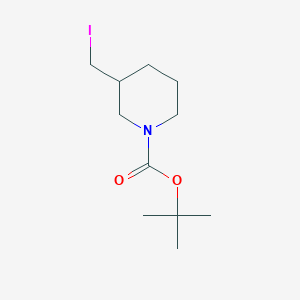

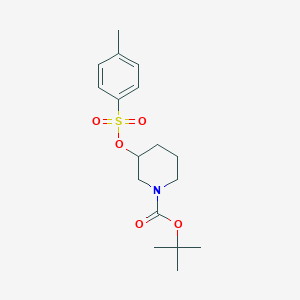
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
